REACTION_CXSMILES
|
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[OH-].[K+].S(=O)(=O)(O)[OH:15].[OH-].[Ca+2].[OH-]>O>[N+:9]([C:3]1[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=1[OH:15])([O-:11])=[O:10] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
159.1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
550 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
74.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature is maintained at 55° C.
|
Type
|
CUSTOM
|
Details
|
(exothermic reaction)
|
Type
|
CUSTOM
|
Details
|
is then adjusted to 4.3 (25° C.)
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
DISTILLATION
|
Details
|
During distillation the pH
|
Type
|
ADDITION
|
Details
|
is decreased from 5 to 1.5 by dropwise addition of sulfuric acid
|
Type
|
CUSTOM
|
Details
|
The product is isolated
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
FILTRATION
|
Details
|
filtering the distillate
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.75 mol | |
AMOUNT: MASS | 117.9 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |